Carbenoxolone disodium salt

11β-HSD inhibition Glucocorticoid metabolism Mineralocorticoid activity

Unlike natural glycyrrhizin (IC50 > 10 μM, functionally inert for 11β-HSD studies), carbenoxolone disodium delivers sub-micromolar 11β-HSD1/2 inhibition with reliable aqueous solubility (≤100 mM in water). This water-soluble disodium salt is the preferred tool compound for gap junction blockade in electrophysiology and glucocorticoid modulation research. Its recently discovered HDAC6 inhibitory activity (IC50 = 0.772 μM) extends utility to oncology metastasis studies—a property absent in natural analogs. Select carbenoxolone disodium for predictable pharmacology and buffer-compatible formulation that glycyrrhizin and glycyrrhetinic acid cannot deliver.

Molecular Formula C34H48Na2O7
Molecular Weight 614.7 g/mol
Cat. No. B7818693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbenoxolone disodium salt
Molecular FormulaC34H48Na2O7
Molecular Weight614.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+]
InChIInChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/q;2*+1/p-2
InChIKeyBQENDLAVTKRQMS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbenoxolone Disodium Salt: A Synthetic Glycyrrhetinic Acid Derivative with Distinct Pharmacological Profile


Carbenoxolone disodium salt (CBX disodium, CAS 7421-40-1) is a synthetic hemisuccinate derivative of 18β-glycyrrhetinic acid, the aglycone of glycyrrhizic acid found in licorice root [1]. Unlike its natural precursors, carbenoxolone disodium is a water-soluble disodium salt formulation that exhibits potent inhibitory activity against 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms and functions as a gap junction uncoupling agent . This compound has been clinically established for the treatment of peptic, esophageal, and oral ulceration, while also serving as a widely utilized research tool in neuroscience, cardiovascular physiology, and oncology for gap junction blockade and 11β-HSD modulation studies [2].

Why Carbenoxolone Disodium Cannot Be Substituted by Glycyrrhizin or Glycyrrhetinic Acid in Research and Therapeutic Applications


Carbenoxolone disodium differs fundamentally from its natural analogs—glycyrrhizic acid (glycyrrhizin) and glycyrrhetinic acid—in three critical dimensions that preclude generic substitution: (1) enzymatic inhibitory potency: glycyrrhizin shows negligible 11β-HSD inhibition (IC50 > 10⁻⁵ M) compared to carbenoxolone's sub-micromolar activity, rendering the natural glycoside functionally inert for 11β-HSD modulation studies [1]; (2) aqueous solubility and formulation utility: carbenoxolone disodium is engineered as a water-soluble disodium salt, whereas glycyrrhetinic acid exhibits poor aqueous solubility, directly impacting experimental buffer compatibility and in vivo delivery ; and (3) species-specific pharmacokinetic behavior: in humans, carbenoxolone is absorbed largely unchanged from the stomach, whereas in rodents it undergoes extensive presystemic hydrolysis to β-glycyrrhetic acid, a critical consideration when translating preclinical findings [2]. These distinctions mandate compound-specific procurement for applications requiring predictable pharmacological activity.

Quantitative Differentiation of Carbenoxolone Disodium Salt Versus Closest Analogs: Head-to-Head Evidence


11β-Hydroxysteroid Dehydrogenase Inhibition: Carbenoxolone vs Glycyrrhizin vs Glycyrrhetinic Acid

Carbenoxolone demonstrates sub-micromolar 11β-HSD inhibitory potency in human lung tissue, whereas the natural glycoside glycyrrhizin is essentially inactive at pharmacologically relevant concentrations. Glycyrrhetinic acid shows approximately 6-fold greater potency than carbenoxolone in this system, but this enhanced potency is counterbalanced by the hemisuccinate derivative's superior aqueous solubility and formulation advantages [1].

11β-HSD inhibition Glucocorticoid metabolism Mineralocorticoid activity

Antipeptic Activity: Carbenoxolone vs Glycyrrhetinic Acid in Gastric Protection

In anesthetized pylorus-ligated rats, carbenoxolone reduced both peptic activity and total gastric acidity, whereas glycyrrhetinic acid showed weaker antipeptic effects and no significant reduction in total acidity. This dual-action profile (pepsin inhibition plus acid reduction) distinguishes carbenoxolone from its aglycone precursor [1].

Peptic ulcer Gastric mucosal protection Pepsin inhibition

Gap Junction Inhibition and Vascular Pharmacology: Differential Vasorelaxant Mechanisms

In rabbit superior mesenteric artery preparations, carbenoxolone exhibits a qualitatively distinct vasorelaxant mechanism compared to 18β-glycyrrhetinic acid. Both compounds inhibit EDHF-type relaxations to acetylcholine, but carbenoxolone's intrinsic vasorelaxant activity involves functional enhancement of nitric oxide (NO) activity via an endothelium-dependent, L-NAME-sensitive pathway, whereas 18β-glycyrrhetinic acid-induced relaxations are endothelium-independent and L-NAME-insensitive [1]. Additionally, 18α-glycyrrhetinic acid lacks intrinsic vasorelaxant activity entirely, despite its gap junction inhibitory effects [2].

Gap junction EDHF-type relaxation Vascular pharmacology Connexin

HDAC6 Inhibition: Novel Target Engagement with Quantitative Potency Data

Carbenoxolone disodium has been identified as a novel inhibitor of histone deacetylase 6 (HDAC6), a target implicated in cancer cell migration and metastasis. This represents a mechanistically distinct activity from its classical 11β-HSD and gap junction targets, with quantitative IC50 data now available [1]. The HDAC6 inhibitory activity is not documented for glycyrrhizin or unmodified glycyrrhetinic acid in primary literature.

HDAC6 Gastric cancer Epigenetics Metastasis inhibition

Species-Specific Pharmacokinetics: Human vs Rodent Absorption and Metabolism

A critical species difference exists in carbenoxolone absorption and metabolism: in humans, carbenoxolone is absorbed largely unchanged from the stomach and excreted in bile as the glucuronide conjugate; in rats, the compound undergoes extensive presystemic hydrolysis to β-glycyrrhetic acid before absorption [1]. This species divergence has significant implications for translational research design.

Pharmacokinetics Species differences Drug absorption Metabolism

Optimal Research and Procurement Applications for Carbenoxolone Disodium Salt


11β-Hydroxysteroid Dehydrogenase (11β-HSD) Modulation Studies

Carbenoxolone disodium serves as a non-selective pharmacological inhibitor of both 11β-HSD1 and 11β-HSD2 isoforms, with demonstrated IC50 values in the sub-micromolar range in human tissue assays [1]. Unlike glycyrrhizin, which lacks meaningful 11β-HSD inhibitory activity (IC50 > 10 μM), carbenoxolone provides reliable enzyme blockade. Its water solubility facilitates formulation in physiological buffers, making it the preferred tool compound for studies investigating glucocorticoid metabolism, mineralocorticoid receptor activation, and corticosteroid potentiation in tissues including lung, liver, kidney, and brain [2].

Gap Junction Uncoupling in Neuroscience and Cardiovascular Research

As a well-characterized gap junction blocker and uncoupling agent, carbenoxolone disodium is extensively employed in electrophysiology and neurobiology to dissect the role of connexin-mediated intercellular communication. Its water-soluble disodium salt formulation enables reliable dissolution in artificial cerebrospinal fluid and physiological recording media [1]. The compound's additional NO-enhancing vasorelaxant activity—distinct from 18β-glycyrrhetinic acid's endothelium-independent mechanism—provides a unique pharmacological fingerprint for vascular studies examining EDHF-type relaxations and endothelial function [2].

Gastric Ulcer Research and Mucosal Protection Studies

Carbenoxolone disodium is the prototypical compound for investigating dual-action gastric mucosal protection, combining both antipeptic activity and acid suppression [1]. Clinical evidence demonstrates that carbenoxolone sodium accelerates gastric ulcer healing with healing rates exceeding 70% compared to approximately 36% with placebo [2]. The compound's gastric absorption profile (pH-dependent, optimal at pH < 2) and stimulation of mucus production make it valuable for studying mucosal barrier enhancement mechanisms distinct from acid-suppressive monotherapies [3].

HDAC6-Targeted Anti-Metastasis Research in Gastric Cancer

Carbenoxolone disodium has been identified as a novel HDAC6 inhibitor (IC50 = 0.772 ± 0.081 μM) with demonstrated suppression of gastric cancer cell migration [1]. This recently discovered activity represents an emerging research application that differentiates carbenoxolone from its natural analogs, for which no comparable HDAC6 inhibitory activity has been documented. Researchers investigating epigenetic regulation of metastasis and HDAC6 as a therapeutic target in oncology may find carbenoxolone a valuable chemical probe for mechanistic validation studies [2].

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